molecular formula C11H16ClN B13483781 N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B13483781
M. Wt: 197.70 g/mol
InChI Key: CJFWKCSUWROXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound is characterized by the presence of an amine group and two methyl groups attached to the indane structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydro-1H-indene and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as distillation and crystallization, is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and treatment of diseases.

    Industry: The compound is used in the development of new materials and chemical processes, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    2-Aminoindane: A related compound with similar structural features, used in research for its neurological effects.

    Indane: The parent compound of the indane family, used as a precursor in the synthesis of various derivatives.

    4-Methylindane: A derivative of indane with a methyl group attached to the benzene ring, used in organic synthesis.

Uniqueness: N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and amine functionality make it a versatile compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

N,4-dimethyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-8-4-3-5-9-6-10(12-2)7-11(8)9;/h3-5,10,12H,6-7H2,1-2H3;1H

InChI Key

CJFWKCSUWROXHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CC2=CC=C1)NC.Cl

Origin of Product

United States

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